6,8-dibromo-2-methylQuinoline

Anticancer SAR Quinoline derivatives

6,8-Dibromo-2-methylquinoline (C₁₀H₇Br₂N, MW 300.98 g/mol) is a synthetic, halogenated heterocyclic compound belonging to the quinoline family, characterized by bromine atoms at the 6- and 8-positions and a methyl group at the 2-position of the fused bicyclic ring system. As a member of the 6,8-disubstituted quinoline class, it serves primarily as a versatile chemical intermediate and a core scaffold in medicinal chemistry and drug discovery programs.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Cat. No. B8617807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-2-methylQuinoline
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2C=C1)Br)Br
InChIInChI=1S/C10H7Br2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3
InChIKeyMEYVEXMDLAUCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2-methylquinoline: Core Properties and Sourcing Baseline for the C-6/C-8 Dibrominated Quinoline Scaffold


6,8-Dibromo-2-methylquinoline (C₁₀H₇Br₂N, MW 300.98 g/mol) is a synthetic, halogenated heterocyclic compound belonging to the quinoline family, characterized by bromine atoms at the 6- and 8-positions and a methyl group at the 2-position of the fused bicyclic ring system. As a member of the 6,8-disubstituted quinoline class, it serves primarily as a versatile chemical intermediate and a core scaffold in medicinal chemistry and drug discovery programs [1]. The compound is commercially available in research-grade purity (typically 95%) and is structurally poised for further functionalization via the reactive C–Br bonds at both the 6- and 8-positions, enabling access to a diverse array of 6,8-disubstituted quinoline derivatives through nucleophilic substitution, cross-coupling, and related transformations [2].

Why Generic Quinoline Substitution Fails: The Critical Role of C-6/C-8 Dibromination and the 2-Methyl Group in 6,8-Dibromo-2-methylquinoline


Substituting 6,8-dibromo-2-methylquinoline with a generic quinoline building block—such as unsubstituted quinoline, a mono-brominated analog (e.g., 6-bromo-2-methylquinoline or 8-bromo-2-methylquinoline), or even the fully aromatic 6,8-dibromoquinoline—fundamentally alters the compound's synthetic utility, biological selectivity, and regioisomeric potential. The presence of two bromine atoms at the 6- and 8-positions in combination with the 2-methyl group creates a unique electrophilic profile that dictates regioselectivity in cross-coupling reactions and enables divergent functionalization pathways that are inaccessible to mono-bromo or non-methylated congeners [1]. In biological contexts, the 6,8-dibromo-2-methyl substitution pattern on the tetrahydroquinoline scaffold confers broad-spectrum antiproliferative activity against multiple cancer cell lines (HeLa, HT29, C6) with a distinct lack of cytotoxicity—a pharmacological profile that collapses when the substitution pattern is altered, as shown in direct SAR studies comparing 6,8-dibromo, 6,8-dimethoxy, 6,8-dicyano, and 6,8-diphenyl analogs [2]. Furthermore, regioisomeric dibromoquinolines (e.g., 5,7-dibromo-8-hydroxyquinoline) show different anticancer potency ranges, underscoring that even the positional arrangement of bromine atoms produces pharmacologically non-interchangeable compounds [3].

Quantitative Differentiation of 6,8-Dibromo-2-methylquinoline Against Closest Analogs: An Evidence-Based Selection Guide


Antiproliferative Spectrum: 6,8-DibromoTHQ vs. 6,8-Dimethoxyquinoline vs. Morpholine/Piperazine-Substituted Quinolines

In a direct head-to-head SAR study of 6,8-disubstituted quinolines, the 6,8-dibromo-1,2,3,4-tetrahydroquinoline derivative (6,8-dibromoTHQ, compound 2) exhibited significant antiproliferative activity against all three tested cancer cell lines—HeLa (human cervical carcinoma), HT29 (human colorectal adenocarcinoma), and C6 (rat glioblastoma)—with no detectable cytotoxic effect (via LDH assay). In stark contrast, 6,8-dimethoxyquinoline (6,8-diMeOQ, compound 4) inhibited only the HT29 cell line, while 6,8-dicyanoquinoline (6,8-diCNQ, compound 6) showed no antiproliferative activity at all [1]. In a separate study, morpholine- and piperazine-substituted quinolines (compounds 7 and 8) demonstrated selective antiproliferative activity only on the C6 cell line, with IC₅₀ values of 47.5 µg/mL and 46.3 µg/mL, respectively, whereas 6,8-dibromoTHQ (compound 3) showed activity across C6, HeLa, and HT29 cell lines [2]. This establishes the 6,8-dibromo substitution pattern as critical for achieving broad-spectrum activity that is lost when electron-donating or bulky substituents replace the bromine atoms.

Anticancer SAR Quinoline derivatives Antiproliferative activity

Monoamine Oxidase (MAO) Isoform Selectivity: 6,8-Dibromo-2-methylquinolin-3-ol as a MAO-B Preferential Inhibitor

The 3-hydroxy derivative of 6,8-dibromo-2-methylquinoline (6,8-dibromo-2-methylquinolin-3-ol) was profiled in enzyme inhibition assays against recombinant human MAO-A and MAO-B isoforms. The compound displayed an IC₅₀ of 1,020 nM against MAO-B, compared to 39,900 nM against MAO-A, yielding a ~39-fold selectivity for the MAO-B isoform [1]. In contrast, structurally related methylquinoline isomers (4-MQ, 6-MQ, 7-MQ, 8-MQ) were reported to inhibit MAO-A competitively or noncompetitively with marked potency in human brain synaptosomal mitochondria, but their selectivity profiles differ significantly from the dibrominated analog [2]. This differential isoform preference is directly attributable to the 6,8-dibromo substitution, as the parent 2-methylquinoline scaffold lacks this level of MAO-B discrimination.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity Quinoline alkaloids

ACE Inhibitory Antihypertensive Potential: The 6,8-Dibromo-2-methylquinolin-3-yl Chalcone Derivative (ADMQ) vs. Captopril

The quinoline-appended chalcone derivative (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), constructed on the 6,8-dibromo-2-methylquinoline scaffold, demonstrated angiotensin-converting enzyme (ACE) inhibitory activity comparable to the standard drug captopril in terms of ligand interaction pattern, secondary structural changes, and protein RMSF upon binding [1]. The study employed an in vitro kidney cortex plasma membrane model, with ADMQ showing a strong interaction with ACE both in the absence and presence of bovine serum albumin (BSA). The ACE inhibitory mechanistic profile of ADMQ was directly benchmarked against captopril, establishing the 6,8-dibromo-2-methylquinoline core as a viable scaffold for developing non-sulfhydryl ACE inhibitors. In contrast, simple quinoline or 2-methylquinoline scaffolds lack this functionalization potential at the 3-position and do not yield comparable ACE inhibition without the 6,8-dibromo-2-methyl substitution pattern.

ACE inhibition Antihypertensive Chalcone derivatives Quinoline scaffold

Regioisomeric Anticancer Potency: 6,8-Dibromo Substitution vs. 5,7-Dibromo-8-hydroxyquinoline and 5,7-Dibromo-2-methyl-8-quinolinol (Broquinaldol)

A systematic comparison of dibromoquinoline regioisomers reveals that the position of bromine substitution critically determines anticancer potency and cytotoxicity profiles. 5,7-Dibromo-8-hydroxyquinoline (a 5,7-dibromo isomer) demonstrated antiproliferative activity against A549, HeLa, HT29, Hep3B, and MCF7 cell lines with IC₅₀ values ranging from 2–50 µg/mL, along with low cytotoxicity (approximately 7–35%) comparable to 5-fluorouracil and cisplatin controls [1]. In contrast, regioisomeric 5,7-dibromo-2-methyl-8-quinolinol (Broquinaldol) has been reported to show antifungal activity with an IC₅₀ of 2.5 µM against Candida auris [2] and antibiofilm activity against MRSA (EC₅₀ = 2.6 µM) , indicating a shift in biological target preference based on the regioisomeric arrangement of bromine atoms and the presence/absence of the 8-hydroxy group. The 6,8-dibromo-2-methylquinoline scaffold, lacking the 8-hydroxy functionality, occupies a distinct chemical space that favors different biological targets (e.g., Topoisomerase I inhibition and DNA fragmentation-mediated apoptosis in cancer cells) compared to the 8-hydroxy-substituted regioisomers [3].

Regioisomeric selectivity Anticancer Dibromoquinoline 8-Hydroxyquinoline derivatives

DNA Binding Affinity and Topoisomerase I Inhibition: 6,8-DibromoTHQ vs. Morpholine/Piperazine Quinolines

Mechanistic studies directly comparing 6,8-dibromoTHQ (compound 3) with morpholine- and piperazine-substituted quinoline derivatives (compounds 7 and 8) revealed fundamentally different modes of anticancer action. 6,8-DibromoTHQ caused DNA fragmentation (a hallmark of apoptosis) without inhibiting Topoisomerase I, indicating an apoptosis-driven mechanism. Conversely, compound 8 did not cause DNA laddering but did inhibit the Topoisomerase I enzyme, indicating a Topo I inhibition-driven antiproliferative mechanism [1]. In a separate DNA binding study, 6,8-dibromotetrahydroquinoline and related substituted quinolines displayed groove-binding mode interactions with DNA, with binding constant (Kb) values ranging from 2.0 × 10³ to 2.2 × 10⁵ M⁻¹ [2]. The distinct mechanism of 6,8-dibromoTHQ—apoptosis induction via DNA fragmentation without Topo I inhibition—differentiates it from morpholine/piperazine analogs that primarily act through Topo I inhibition, providing a complementary mechanistic tool for cancer research.

DNA binding Topoisomerase I inhibition Apoptosis Mechanism of action

Optimized Application Scenarios for 6,8-Dibromo-2-methylquinoline in Drug Discovery and Chemical Biology Research


Pan-Cancer Antiproliferative Screening with Minimal Cytotoxicity Liabilities

Use 6,8-dibromo-2-methylquinoline (as its 6,8-dibromoTHQ analog) as a reference scaffold in broad-spectrum antiproliferative screening panels against HeLa, HT29, and C6 cell lines. Unlike 6,8-dimethoxy or 6,8-dicyano analogs, which show selective or no activity, the 6,8-dibromo substitution pattern consistently yields activity across all three cell lines without LDH-detectable cytotoxicity, making it an ideal positive control or starting point for lead optimization campaigns targeting multiple solid tumor types [1][2].

MAO-B Selective Inhibitor Development for Neurodegenerative Disease Programs

Deploy 6,8-dibromo-2-methylquinolin-3-ol as a starting scaffold for structure-based design of selective MAO-B inhibitors. The ~39-fold MAO-B over MAO-A selectivity (IC₅₀: 1,020 nM vs. 39,900 nM) provides a measurable selectivity window that can be further optimized, offering a significant advantage over non-brominated methylquinoline scaffolds that primarily target MAO-A [1]. This selectivity profile is particularly relevant for Parkinson's disease research, where MAO-B inhibition is a validated therapeutic strategy.

Non-Sulfhydryl ACE Inhibitor Lead Generation via Quinoline-Chalcone Hybridization

Utilize the 6,8-dibromo-2-methylquinoline core to synthesize quinoline-appended chalcone derivatives (e.g., ADMQ) as a novel class of ACE inhibitors with a mechanistic profile comparable to captopril but devoid of the sulfhydryl group associated with captopril's side effects [1]. This application is grounded in the demonstrated ACE inhibitory activity of ADMQ and the scaffold's compatibility with further structural diversification at the 3-position.

Mechanistic Dissection of Apoptosis vs. Topoisomerase I Inhibition Pathways in Cancer Cells

Employ 6,8-dibromoTHQ as a tool compound to induce apoptosis via DNA fragmentation without Topoisomerase I inhibition, enabling researchers to cleanly separate apoptosis-mediated cell death from Topo I-mediated mechanisms in comparative studies with morpholine- or piperazine-substituted quinolines that operate exclusively through Topo I inhibition [1]. This mechanistic dichotomy, validated by DNA laddering and Topo I assays, makes the 6,8-dibromo scaffold indispensable for pathway deconvolution studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-dibromo-2-methylQuinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.